Nitrofurazone

Catalog No.
S537289
CAS No.
59-87-0
M.F
C6H6N4O4
M. Wt
198.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nitrofurazone

CAS Number

59-87-0

Product Name

Nitrofurazone

IUPAC Name

[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea

Molecular Formula

C6H6N4O4

Molecular Weight

198.14 g/mol

InChI

InChI=1S/C6H6N4O4/c7-6(11)9-8-3-4-1-2-5(14-4)10(12)13/h1-3H,(H3,7,9,11)/b8-3-

InChI Key

IAIWVQXQOWNYOU-BAQGIRSFSA-N

SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)N

Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
1 G IN 4200 ML WATER, 590 ML ALC, 350 ML PROPYLENE GLYCOL; SOL IN POLYETHYLENE GLYCOL MIXT UP TO ABOUT 1%; PRACTICALLY INSOL IN CHLOROFORM & ETHER
SOL IN ALKALINE SOLN

Synonyms

Furacilin, Furacillin, Furacin, Nitrofural, Nitrofurazone, Nitrofurazone, Calcium (2:1) Salt

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)N

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=N\NC(=O)N

Description

The exact mass of the compound Nitrofurazone is 198.0389 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 66° f (ntp, 1992)210 mg/l (at 25 °c)1 g in 4200 ml water, 590 ml alc, 350 ml propylene glycol; sol in polyethylene glycol mixt up to about 1%; practically insol in chloroform & ethersol in alkaline soln2.68e-01 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44009. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Nitrofurans. It belongs to the ontological category of nitrofuran antibiotic in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Antibacterial Activity Studies

Nitrofurazone's primary function is as a topical and systemic antibacterial agent. Researchers utilize nitrofurazone in vitro and in vivo studies to assess its effectiveness against various bacterial strains. This can include investigating its mechanism of action against specific bacteria or comparing its efficacy to other antibiotics []. Studies have explored its potential use for wound healing by promoting granulation tissue formation and reducing bacterial burden in wounds [].

Investigation of Antimicrobial Resistance

The rise of antimicrobial resistance is a significant global health concern. Nitrofurazone can be employed in research to study the development of resistance in bacteria to various antibiotics, including nitrofurans themselves. By exposing bacteria to nitrofurazone and monitoring their response, researchers can gain insights into the mechanisms of resistance and identify potential new targets for antibiotic development [].

Nitrofurazone (INN, trade name Furacin) is an antimicrobial organic compound belonging to the nitrofuran class []. It was first synthesized in the 1940s and gained popularity as a topical antibiotic for humans and animals [].

Nitrofurazone has played a significant role in scientific research, particularly in the early days of antibiotics. It was one of the first topical antibiotics available and provided valuable insights into the development of new antimicrobial agents []. However, due to safety concerns and the availability of more effective alternatives, its use in human medicine has declined in many countries.


Molecular Structure Analysis

Nitrofurazone has the chemical formula C6H6N4O4. Its structure features a central furan ring (a five-membered aromatic heterocycle containing oxygen) with a nitro group (NO2) attached. There are also two additional nitrogen atoms incorporated into the molecule [].

Here are some key features of its structure:

  • The nitro group is responsible for the antimicrobial activity of nitrofurazone []. It disrupts bacterial cell metabolism by interfering with protein synthesis [].
  • The furan ring contributes to the stability of the molecule [].

Chemical Reactions Analysis

Several chemical reactions are relevant to nitrofurazone:

  • Synthesis: The specific synthesis pathway for nitrofurazone can vary, but it typically involves the reaction of nitrofurfural with semicarbazide [].
  • Decomposition: Nitrofurazone can decompose under certain conditions, such as exposure to high temperatures or light. The decomposition products are not well characterized but may include toxic compounds.

Physical And Chemical Properties Analysis

  • Melting point: 215-217 °C []
  • Boiling point: Decomposes before boiling []
  • Solubility: Slightly soluble in water, soluble in organic solvents like dimethylformamide and acetone []
  • Stability: Relatively stable under normal storage conditions, but decomposes with heat and light exposure

Nitrofurazone exhibits its antibacterial activity by inhibiting protein synthesis in bacteria. The nitro group within the molecule disrupts the ribosomes, which are essential for translating genetic information into proteins []. This mechanism is effective against a broad spectrum of bacteria, including gram-positive and gram-negative organisms [].

Nitrofurazone has raised safety concerns due to its potential mutagenic and carcinogenic properties []. Studies have shown that it can induce DNA damage in animal models []. Due to these concerns, the U.S. Food and Drug Administration (FDA) has withdrawn approval for most human uses of nitrofurazone [].

Here are some additional safety hazards:

  • Toxicity: Nitrofurazone can cause skin irritation and allergic reactions in some individuals [].
  • Flammability: Nitrofurazone is not highly flammable but can decompose upon combustion, releasing toxic fumes [].

Nitrofurazone exhibits several chemical properties that are crucial for its biological activity. It is known to undergo metabolic reduction at its nitro group, leading to the formation of reactive intermediates that can covalently bind to cellular macromolecules. This reaction is believed to contribute to its antibacterial effects by interfering with bacterial enzyme functions involved in glucose metabolism and DNA synthesis . Additionally, nitrofurazone can react violently with reducing agents and darkens upon prolonged exposure to light .

The biological activity of nitrofurazone is primarily attributed to its ability to inhibit various bacterial enzymes. Although the exact mechanism of action remains unclear, it is thought to disrupt essential metabolic pathways by inhibiting enzymes such as pyruvate dehydrogenase, citrate synthetase, malate dehydrogenase, glutathione reductase, and pyruvate decarboxylase . Nitrofurazone has also been shown to induce mutagenic effects in laboratory studies, raising concerns about its carcinogenic potential in humans .

Nitrofurazone can be synthesized through several methods, often involving the nitration of furan derivatives. One common synthesis route involves the reaction of 5-nitrofuraldehyde with semicarbazide or related compounds under acidic conditions. The resulting product undergoes further purification steps to yield nitrofurazone in a crystalline form. The synthesis process must be carefully controlled due to the compound's sensitivity to light and heat, which can lead to degradation .

Nitrofurazone's primary applications include:

  • Topical Antiseptic: Used for treating superficial bacterial infections and wounds.
  • Burn Treatment: Effective as an adjunctive therapy for second- and third-degree burns.
  • Veterinary Medicine: Employed for treating infections in animals, particularly in livestock and pets.
  • Aquaculture: Utilized in fish farming for treating bacterial infections .

Despite its historical significance in medicine, nitrofurazone's use has declined due to safety concerns related to mutagenicity and potential carcinogenicity.

Studies on nitrofurazone interactions reveal that it may enhance the effects of other medications or increase toxicity risks when used concurrently with certain drugs. Its interaction profile includes potential adverse effects such as allergic contact dermatitis, which occurs in approximately 1% of patients treated . Furthermore, individuals with glucose-6-phosphate dehydrogenase deficiency may experience hemolytic reactions when consuming food products contaminated with nitrofuran derivatives .

Nitrofurazone shares structural similarities with several other compounds within the nitrofuran class. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityPrimary UseUnique Aspects
NitrofurantoinSimilar nitro groupUrinary tract infectionsPrimarily used orally; less mutagenic
FurazolidoneSimilar backboneGastrointestinal infectionsEffective against protozoa; different mechanism
NitrofuralStructural variantTopical antisepticLess commonly used; similar antibacterial action
NitrofurantoinSimilar backboneUrinary tract infectionsPrimarily used orally; less mutagenic
FuracilinSimilar structureTopical antisepticEffective against gram-negative bacteria

Nitrofurazone exerts its antimicrobial effects through multiple enzymatic inhibition pathways that target essential bacterial cellular processes. The primary mechanism involves the interference with ribosomal ribonucleic acid synthesis and subsequent disruption of protein synthesis machinery [1]. When Escherichia coli bacteria are exposed to nitrofurazone, the compound strongly inhibits the synthesis of all classes of ribonucleic acid and both ribosomal subunits, leading to compromised polysome formation [1].

The enzymatic inhibition extends beyond ribonucleic acid synthesis to encompass broader metabolic disruption. Research demonstrates that nitrofurazone interferes with glycolytic enzymes and disrupts the normal functioning of enzymes involved in aerobic and anaerobic degradation pathways [2] [3]. At bactericidal concentrations, the compound demonstrates the capacity to hinder total protein synthesis through a nonspecific qualitative attack on ribosomal proteins and ribosomal ribonucleic acid [4].

Table 1: Nitrofurazone Nitroreductase Enzymes in Escherichia coli

EnzymeMolecular Weight (kilodalton)Oxygen SensitivityCofactorPrimary FunctionDeoxyribonucleic Acid Damage
Reductase I (NfsA)~50InsensitiveFlavin mononucleotideMain activating enzymeNo
Reductase IIa~120Inhibited by oxygenFlavin mononucleotideSecondary activationYes
Reductase IIb~700Inhibited by oxygenFlavin mononucleotideSecondary activationYes

The mechanism of ribonucleic acid synthesis inhibition appears to be concentration-dependent. Lower concentrations of nitrofurazone can selectively inhibit the inducible synthesis of beta-galactosidase without affecting total protein synthesis [4]. This selective inhibition suggests that nitrofurazone may target specific enzymatic pathways involved in inducible enzyme production before affecting general cellular metabolism.

Studies using mutant strains have provided crucial insights into the enzymatic basis of nitrofurazone action. Escherichia coli strain nfr-207, which lacks nitrofurazone-reductase I, shows significantly reduced sensitivity to the drug's effects on ribonucleic acid synthesis, ribosomal subunit formation, and polysome assembly [1]. This finding indicates that nitrofurazone-reductase I is essential for converting the compound into its active metabolite that subsequently interferes with cellular enzymatic processes.

Reductive Activation Mechanisms by Nitroreductases

The antimicrobial activity of nitrofurazone is fundamentally dependent on its reductive activation by bacterial nitroreductases, which convert the parent compound into toxic metabolites capable of damaging essential cellular components [5] [6]. Escherichia coli contains at least three separable nitrofuran reductases that contribute to this activation process: reductase I (molecular weight approximately 50,000, insensitive to oxygen), reductase IIa (molecular weight approximately 120,000, inhibited by oxygen), and reductase IIb (molecular weight approximately 700,000, inhibited by oxygen) [6] [7].

Reductase I, encoded by the nfsA gene, represents the primary oxygen-insensitive nitroreductase responsible for nitrofurazone activation [8] [9]. This enzyme catalyzes the initial one-electron or multi-electron reduction of the nitro group, generating reactive intermediates including nitro anion free radicals and hydroxylamine derivatives [5] [10]. The oxygen-insensitive nature of this reductase ensures continued nitrofurazone activation even under aerobic conditions, which is crucial for the compound's broad-spectrum antimicrobial activity.

The two-electron reduction pathway catalyzed by reductase I proceeds through successive enzyme-mediated reactions. Initial reduction of nitrofurazone generates a nitroso intermediate, which is rapidly reduced further to form the hydroxylamine derivative [10]. The specificity constant for nitrosoaromatic reduction is approximately 10,000-fold greater than that of the starting nitro compounds, explaining why nitroso intermediates are not typically observed during the reaction [10].

Oxygen-sensitive reductases (reductases IIa and IIb) contribute to nitrofurazone activation under anaerobic conditions [5] [6]. These enzymes generate unstable metabolites that produce breaks in deoxyribonucleic acid in vitro and demonstrate increased lethality, mutation rates, and deoxyribonucleic acid breakage when cultures are incubated under anaerobic conditions [6]. The visible spectrum analysis shows that nitrofurazone is reduced by oxygen-sensitive reductase to a species with an absorption maximum at 335 nanometers, corresponding to the amine derivative [5].

Azoreductases represent an additional class of enzymes capable of nitrofurazone activation [11] [12]. Azoreductase from Pseudomonas aeruginosa demonstrates the ability to reduce nitrofurazone through a double Bi-Bi ping-pong mechanism [12]. The crystal structure of azoreductase bound with nitrofurazone shows the compound in an active conformation, with the nitrogen atom of the nitro group positioned within 3.6 angstroms of the N5 atom of flavin mononucleotide [12].

The kinetics and stoichiometry of nitrofurazone reduction reveal important mechanistic details. The calculated molar ratio of approximately 2:1 for the rate of reduced nicotinamide adenine dinucleotide phosphate oxidation to nitrofurazone reduction indicates that two reducing equivalents are required for complete reduction to the hydroxylamine metabolite [12]. This stoichiometry is consistent with the two-step reduction mechanism involving nitroso and hydroxylamine intermediates.

Recent crystallographic studies have revealed that nitrofurazone binding orientation depends on the redox state of the nitroreductase enzyme [10] [13]. In the oxidized enzyme-nitrofurazone complex, the compound binds with its amide group, rather than the nitro group, positioned over the reactive N5 of the flavin mononucleotide cofactor [10]. This unexpected binding orientation suggests that substrate binding and reactivity are influenced by charge distribution on the flavin rings, which alters upon reduction [10].

Comparative Analysis of Gram-Positive vs. Gram-Negative Targeting

Nitrofurazone demonstrates broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, but with distinct patterns of susceptibility and resistance development that reflect fundamental differences in bacterial cell structure and enzymatic content [14] [15] [16]. Recent comprehensive screening studies have revealed significant variations in minimum inhibitory concentrations and bactericidal effects between these two major bacterial groups.

Table 2: Comparative Antimicrobial Susceptibility Patterns

Bacterial TypeRepresentative SpeciesMinimum Inhibitory Concentration Range (micrograms per milliliter)Primary TargetResistance Frequency
Gram-PositiveStaphylococcus epidermidis0.002-7.81Cell wall synthesis disruptionLower
Gram-NegativeEscherichia coli0.98-31.25Multiple pathwaysVariable

Gram-positive bacteria demonstrate exceptional susceptibility to nitrofurazone, with Staphylococcus epidermidis showing the highest sensitivity among tested organisms [14]. In comprehensive antimicrobial screening, several nitrofurazone analogues exhibited minimum inhibitory concentrations ranging from 0.002 to 7.81 micrograms per milliliter against Staphylococcus species and Bacillus species [14]. This heightened sensitivity in Gram-positive bacteria may be attributed to differences in cell wall permeability and the presence of specific enzymatic targets that are more readily disrupted by nitrofurazone metabolites.

The mechanism of action against Gram-positive bacteria appears to involve multiple targets, with particular emphasis on disruption of cell wall synthesis and membrane integrity. Nitrofurazone analogues demonstrated very high bactericidal activity against Gram-positive bacteria, with minimum bactericidal concentrations often matching or closely approximating minimum inhibitory concentrations [14]. This narrow gap between inhibitory and bactericidal concentrations suggests that nitrofurazone exerts rapid lethal effects on Gram-positive organisms.

Gram-negative bacteria present a more complex pattern of susceptibility, with Escherichia coli serving as the primary model organism for mechanistic studies [17] [16]. Clinical surveillance data indicate that approximately 76.6% of Gram-negative urinary isolates remain susceptible to nitrofurazone-related compounds, with Escherichia coli constituting 68.6% of total Gram-negative isolates and showing 76.96% sensitivity rates [17]. However, certain Gram-negative species, particularly Proteus and Citrobacter species, demonstrate intrinsic resistance to nitrofurazone [17].

The enzymatic basis for differential susceptibility between Gram-positive and Gram-negative bacteria relates to variations in nitroreductase content and activity. Gram-negative bacteria, particularly Escherichia coli, possess well-characterized nitroreductase systems including NfsA, NfsB, and AhpF enzymes that are essential for nitrofurazone activation [18] [4]. The presence and activity of these enzymes directly correlate with antimicrobial susceptibility, as mutants lacking functional nitroreductases show markedly increased resistance [8] [9].

Resistance development patterns differ significantly between bacterial types. Gram-positive bacteria generally show lower frequencies of resistance development, possibly due to the multiple cellular targets affected by nitrofurazone metabolites [14]. In contrast, Gram-negative bacteria can develop resistance through well-characterized genetic mechanisms involving mutations in nitroreductase genes, efflux pump overexpression, and alterations in drug permeability [16] [19].

Pseudomonas aeruginosa represents a unique case among Gram-negative bacteria, possessing azoreductase enzymes (paAzoR1, paAzoR2, and paAzoR3) that can activate nitrofurazone through alternative reduction pathways [18]. These enzymes provide redundant activation mechanisms that may contribute to sustained antimicrobial effectiveness even when primary nitroreductases are compromised [12].

The clinical implications of these differential susceptibility patterns are significant for therapeutic applications. The higher susceptibility of Gram-positive bacteria suggests that nitrofurazone may be particularly effective for treating infections caused by Staphylococcus and Streptococcus species. However, the variable susceptibility patterns among Gram-negative bacteria necessitate careful consideration of species-specific resistance mechanisms and the potential for acquired resistance through genetic mutations.

Resistance Development Patterns and Molecular Basis

The development of nitrofurazone resistance follows predictable genetic pathways that primarily involve sequential loss-of-function mutations in genes encoding nitroreductase enzymes [8] [9] [20]. Comprehensive genetic analysis of nitrofurazone-resistant mutants has revealed a consistent two-step resistance development pattern that correlates directly with the progressive loss of nitroreductase activity.

Table 3: Nitrofurazone Resistance Development Patterns

Resistance MechanismResistance LevelFrequency in Mutants (%)Molecular BasisClinical Significance
Loss of NfsA function3-fold increaseFirst-step: 100%Point mutations, deletionsIntermediate resistance
Loss of NfsB functionIntermediateSecond-step: ~94%Point mutations, frameshiftsLow-level resistance
Double mutation (nfsA + nfsB)6-10 fold increaseClinical isolatesCombined loss of functionHigh resistance
Insertion sequence integrationVariable65% (nfsA), 49% (nfsB)IS1, IS30, IS186, IS2, IS5Major mechanism
Efflux pump overexpressionHigh-levelEmergingRegulatory mutationsEmerging threat

First-step resistance consistently results from mutations affecting the nfsA gene, which encodes the primary oxygen-insensitive nitroreductase [9] [20]. When Escherichia coli strain B/r is exposed to 10 to 20 micrograms per milliliter of nitrofurazone, mutants with approximately threefold resistance are obtained [21] [20]. All first-step mutants isolated in comprehensive studies contain mutations in the nfsA gene, with no mutations observed in the nfsB gene at this resistance level [9].

The molecular mechanisms underlying nfsA mutations include diverse genetic alterations. Among characterized first-step mutants, 65% contain insertion sequence elements within or upstream of the nfsA coding region [9]. The most common insertion sequences are IS1, IS30, and IS186, with each showing distinct integration preferences. IS1 integrates at multiple positions within nfsA, IS30 and IS186 demonstrate regional specificity for insertion near the 5' end and middle of the gene, respectively [9].

Second-step resistance emerges when first-step mutants are exposed to higher nitrofurazone concentrations, yielding strains with six- to sevenfold resistance over wild-type levels [21] [20]. This increased resistance consistently results from additional mutations affecting the nfsB gene, which encodes a secondary nitroreductase [9]. Among 53 second-step mutants analyzed, 94% contained mutations in nfsB, while retaining their original nfsA mutations [9].

The nfsB mutation spectrum includes both point mutations and insertion sequence integrations. Eighteen mutants contained base substitutions resulting in missense mutations or nonsense mutations, with nine mutations clustered within a 17-amino acid sequence from leucine-33 to isoleucine-49 [9]. Insertion sequence integration accounts for 49% of second-step mutants, with IS1, IS2, and IS5 elements showing preferential integration within the nfsB coding region [9].

Insertion sequence hotspots represent critical sites for resistance development. IS5 demonstrates remarkable specificity, integrating at the identical sequence position (after guanine-43) in all ten mutants containing this element [9]. This hotspot specificity suggests that certain deoxyribonucleic acid sequences or structural features predispose particular sites to insertion sequence integration, potentially facilitating adaptive evolution under nitrofurazone selection pressure.

The genetic organization of nitroreductase genes influences resistance development patterns. The nfsA and nfsB genes are located in close proximity to the galactose operon, with the probable sequence being lac-nfsB-gal-nfsA [8] [20]. This chromosomal arrangement may facilitate coordinate regulation of nitroreductase expression and influence the likelihood of acquiring simultaneous mutations in both genes.

Clinical resistance mechanisms extend beyond laboratory-derived mutations to include additional pathways observed in clinical isolates [19] [22]. Efflux pump overexpression, particularly involving oqxA/oqxB systems, can confer high-level resistance to nitrofurazone and related nitrofuran compounds [19]. Mutations in regulatory genes such as ramR and oqxR lead to constitutive efflux pump expression, creating clinically significant resistance [19].

Resistance fitness costs influence the clinical persistence of resistant mutants. Full nitrofurazone resistance, requiring mutations in both nfsA and nfsB, typically imposes fitness costs in the absence of drug selection pressure [23]. However, initial nfsA mutations can be selectively advantageous at sub-inhibitory nitrofurazone concentrations, potentially facilitating the stepwise acquisition of high-level resistance [23].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Nitrofurazone appears as odorless pale yellow needles or yellow powder. pH (saturated aqueous solution) 6.0 - 6.5. Alkaline solutions are dark orange. (NTP, 1992)
Dry Powder
Odorless, lemon-yellow crystalline powder; [HSDB]
Odorless pale yellow needles or yellow powder. pH (saturated aqueous solution) 6.0 - 6.5. Alkaline solutions are dark orange.

Color/Form

PALE YELLOW NEEDLES
LEMON-YELLOW CRYSTALLINE POWDER

XLogP3

0.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

198.03890469 g/mol

Monoisotopic Mass

198.03890469 g/mol

Boiling Point

236-240 °C

Heavy Atom Count

14

Taste

NEARLY TASTELESS BUT DEVELOPS BITTER AFTERTASTE

LogP

0.23 (LogP)

Odor

ODORLESS

Decomposition

When heated to decomposition it emits toxic fumes such as oxides of nitrogen.

Appearance

Solid powder

Melting Point

457 to 464 °F (decomposes) (NTP, 1992)
457-464 ° F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X8XI70B5Z6

GHS Hazard Statements

Aggregated GHS information provided by 100 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 52 of 100 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 48 of 100 companies with hazard statement code(s):;
H301 (10.42%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (89.58%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (87.5%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of bacterial skin infections including pyodermas, infected dermatoses and infections of cuts, wounds, burns and ulcers due to susceptible organisms.

Therapeutic Uses

Anti-Infective Agents, Local; Anti-Infective Agents, Urinary; Trypanocidal Agents
/NITROFURAZONE/ IS BACTERICIDAL FOR MANY GRAM POSITIVE & GRAM NEGATIVE ORGANISMS PRESENT IN SURFACE INFECTIONS ... IT HAS BEEN USED TOPICALLY TO TREAT INFECTIONS OF SKIN & MUCOUS MEMBRANES.
NITROFURAZONE MAY BE TRIED IN ... /LATE-STAGE TRYPANOSOMIASIS/ WITH SOME CHANCE OF SUCCESS. SINGLE COURSE OF TREATMENT ... AT 6 HR INTERVALS FOR 1 WK. 3 COURSES MAY BE GIVEN WITH A WEEK'S REST BETWEEN EACH.
IT FINDS USE, ESP, IN TREATMENT OF 2ND & 3RD DEGREE BURNS & IN SKIN GRAFTING IN WHICH THERE ARE COMPLICATIONS FROM BACTERIAL INFECTIONS THAT ARE REFRACTORY TO USUAL DRUGS OF CHOICE BUT IN WHICH SENSITIVITY TO NITROFURAZONE IS DEMONSTRABLE. ... NITROFURAZONE IS USED IN MGMNT OF SUSCEPTIBLE INFECTIONS OF EYE, EAR, NOSE, URETHRA & VAGINA. ... /IT/ RETAINS ITS ANTIBACTERIAL ACTIVITY IN BLOOD, SERUM & PUS; PHAGOCYTOSIS IS NOT INHIBITED & NITROFURAZONE DOES NOT INTERFERE WITH HEALING.
For more Therapeutic Uses (Complete) data for NITROFURAZONE (14 total), please visit the HSDB record page.

Pharmacology

Nitrofurazone is a topical antibacterial agent indicated as an adjunctive therapy for second and third degree burns when resistance to other agents is a real or potential problem. Nitrofurazone is also indicated in skin grafting when bacterial contamination may cause graft rejection or donor site infection, especially in hospitals with a history of resistant bacteria.

MeSH Pharmacological Classification

Anti-Infective Agents

ATC Code

B - Blood and blood forming organs
B05 - Blood substitutes and perfusion solutions
B05C - Irrigating solutions
B05CA - Antiinfectives
B05CA03 - Nitrofural
D - Dermatologicals
D08 - Antiseptics and disinfectants
D08A - Antiseptics and disinfectants
D08AF - Nitrofuran derivatives
D08AF01 - Nitrofural
D - Dermatologicals
D09 - Medicated dressings
D09A - Medicated dressings
D09AA - Medicated dressings with antiinfectives
D09AA03 - Nitrofural
P - Antiparasitic products, insecticides and repellents
P01 - Antiprotozoals
P01C - Agents against leishmaniasis and trypanosomiasis
P01CC - Nitrofuran derivatives
P01CC02 - Nitrofural
S - Sensory organs
S01 - Ophthalmologicals
S01A - Antiinfectives
S01AX - Other antiinfectives
S01AX04 - Nitrofural
S - Sensory organs
S02 - Otologicals
S02A - Antiinfectives
S02AA - Antiinfectives
S02AA02 - Nitrofural

Mechanism of Action

MECHANISM OF ANTIBACTERIAL ACTION OF FURAN DERIV IS UNKNOWN, BUT IT IS PRESUMED THAT THE COMPD INTERFERES WITH ENZYMATIC PROCESSES ESSENTIAL TO BACTERIAL GROWTH. /FURAN DERIV/
The exact mechanism of action of nitrofurazone is not known. It appears, howeverthat the drug acts by inhibiting bacterial enzymes involved in carbohydrage metabolism. Oragnic matter (eg, blood pus, serum) and aminobenzoic acid (p-aminobenzoic acid) inhibit the antibacterial action of nitrofurazone.

Vapor Pressure

0.00000431 [mmHg]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

59-87-0

Absorption Distribution and Excretion

ABOUT 1% OF (14)C WAS RECOVERED FROM URINE, FECES & BILE AS UNCHANGED 5-NITRO-2-FURALDEHYDE SEMICARBAZONE, SUGGESTING SUBSTANTIAL METABOLISM OF THIS SUBSTANCE IN RAT /AFTER ORAL DOSAGE OF 100 MG/KG/.
RATS DOSED WITH 100 MG/KG 5-NITRO-2-FURALDEHYDE SEMICARBAZONE- [FORMYL-(14)C] ... EXCRETED ABOUT 66%, 35% & 1% OF ACTIVITY IN URINE, FECES & IN RESPIRED AIR AS CO2, RESPECTIVELY, WITHIN 96 HR, & MAJORITY OF (14)C ACTIVITY WAS ELIMINATED WITHIN 48 HR. RECOVERY OF (14)C IN BILE WAS ABOUT 27% AFTER 48 HR.
IN RATS DOSED WITH 100 MG/KG, PLASMA LEVELS OF 4.5 MG/L ... WERE FOUND AFTER 4 HR, 34% OF WHICH WAS BOUND TO PROTEINS. RATS DOSED WITH 200 MG/KG ... EXCRETED ABOUT 4.6% IN URINE & 0.5% IN FECES WITHIN 48 HR. ORALLY ADMIN 5-NITRO-2-FURALDEHYDE SEMICARBAZONE WAS DETECTED IN CEREBROSPINAL FLUID OF DOGS WITHIN 2 HR.

Metabolism Metabolites

/NITROFURAZONE HAS/ BEEN SHOWN TO BE REDUCED BY ENZYMES & PREPN FROM MAMMALIAN LIVER. ... ISOLATION OF A HYDROXYLAMINE INTERMEDIATE IS NOT UNCOMMON IN IN VITRO STUDIES.
The disposition of the antibiotic nitrofurazone was studied in the singlepass isolated perfused rat liver. Both the effects of the steady state level of drug and the composition of the perfusate were evaluated. The higher level (120 ug/ml) of nitrofurazone in a perfusion medium lacking the glutathione precursors, glycine, glutamic acid and cysteine, caused a marked increase in bile flow (from 1.01 + or - 0.07 to 2.33 + or - 1.07 ul/min/g), massiv biliary efflux of glutathione disulfide (from 0.55 + or - 0.07 to 60.6 + or - 25.4 nmol/min/g) and a sharp decline in the caval efflux of glutathione (to undetectable levels) and the tissue level of glutathione (from 5.74 + or - 0.20 to 2.68 + or - 0.13 umol/g). Even after the drug was discontinued, these parameters were not restored to control levels. The lower level (30 ug/ml) of nitrofurazone with or without amino acid supplementatio and the higher level with supplementation induced less dramatic effects. Using (35)S methionine, a new conjugated metabolite of nitrofurazone and glutathione was detected. The data suggest that the toxicity of the reactive oxygen species generated by the redox cycling of the nitro group and the reactive metabolites generated by further reduction of nitrofurazone can be mitigated by adequate glutathione levels, but that livers lacking sufficient glutathione to scavenge these reactive species may be damaged.

Wikipedia

Nitrofurazone
Buserelin

Drug Warnings

... /TREATMENT AS IN LATE-STAGE TRYPANOSOMIASIS/ IS UNSUITABLE FOR FEBRILE OR DEBILITATED PATIENTS. ... IT PRODUCES HEMOLYTIC ANEMIA IN PATIENTS WITH GLUCOSE-6-PHOSPHATE DEHYDROGENASE DEFICIENCY.
WHEN USED TOPICALLY IN EAR ... /NITROFURAZONE/ MAY PRODUCE CUTANEOUS SENSITIVITY REACTIONS. ... THIS TYPE OF REACTION ... FREQUENTLY MIMICS DISEASE BEING TREATED. ... /THIS DRUG REACTION/ CAN USUALLY BE RECOGNIZED BECAUSE THE INFLAMMATORY PROCESS BEGINS TO SPREAD TO LOBULE OF EAR & INFECTION DOES NOT RESPOND TO TREATMENT.
... STRAINS OF PSEUDOMONAS & PROTEUS ARE OFTEN RESISTANT.
IT HAS NOT YET BEEN SHOWN TO BE USEFUL IN TREATMENT OF MINOR BURNS, WOUNDS, OR CUTANEOUS ULCERS WHICH ARE INFECTED. IT IS PROBABLY NOT EFFECTIVE IN TREATMENT OF PYODERMA. ... APPROX 0.5-2% OF PATIENTS BECOME SENSITIZED TO DRUG, SOMETIMES WITHIN 5 DAYS OF INITIATION OF TREATMENT. ... FOR ALL NITROFURAZONE DOSAGE FORMS, AVOID EXPOSURE AT ALL TIMES TO DIRECT SUNLIGHT, EXCESSIVE HEAT & ALKALINE MATERIALS.
For more Drug Warnings (Complete) data for NITROFURAZONE (8 total), please visit the HSDB record page.

Biological Half Life

5 hours

Use Classification

Veterinary Drug -> ANTIMICROBIAL_AGENT; -> JECFA Functional Classes

Methods of Manufacturing

REACTION OF ACETONE SEMICARBAZONE WITH 5-NITROFURFURALDOXIME
PREPARED FROM 2-FORMYL-5-NITROFURAN & SEMICARBAZIDE HYDROCHLORIDE

General Manufacturing Information

Other (requires additional information)
Hydrazinecarboxamide, 2-[(5-nitro-2-furanyl)methylene]-: ACTIVE
IT IS UNSTABLE IN GALVANIZED WATERERS ... ITS SAFETY AS FOOD ADDITIVE IS BEING QUESTIONED. ... FDA HAS PROPOSED THAT IT BE WITHDRAWN AS APPROVED FEED ADDITIVE SINCE IT HAS BEEN SUSPECT AS TUMORIGENIC AGENT UNDER SOME EXPTL CONDITIONS.
... /IT/ HAS BEEN USED IN USSR AS COMPONENT OF PROTECTIVE PASTE FOR HANDS OF WORKERS IN INDUSTRY.
IN JAPAN IT IS USED ... AS PRESERVATIVE IN FOODS: THUS ... /DURING/ 1950-1966 IT WAS APPROVED ... /AS PRESERVATIVE/ FOR FISH SAUSAGE, FISH HAM, MEAT SAUSAGE, MEAT HAM & KAMABOKO (FISH CAKE) AT CONCN OF 5 MG/KG. IT WAS ALSO PERMITTED TO BE INCL IN CRUSHED ICE AT LEVEL OF 20 MG/KG FOR PRESERVATION OF FRESH FISH.

Analytic Laboratory Methods

DETERMINATION OF NITROFURAZONE IN PHARMACEUTICAL PREPARATIONS BY REVERSE PHASE HPLC ON SPHERISORB S5-ODS WITH UV DETECTION.
POLAROGRAPHIC METHOD FOR EST ... IN FEED HAS BEEN PROPOSED; & METHOD FOR IDENTIFICATION USING TLC HAS BEEN DEVELOPED.
DETERMINATION IN NITROFURAZONE FEEDS BY SPECTROPHOTOMETRY AT 440 NM.
... DETERMINED IN FEEDS & PREMIXES COLORIMETRICALLY OVER RANGE OF 0.0055-11% WITH RECOVERY OF /97.7%/ ... SIMILAR METHOD ... /USED FOR/ CHICKEN TISSUES AT 1-5 PPM & FOR EST OF LEVELS AS LOW AS 0.25 PPM IN MILK.
For more Analytic Laboratory Methods (Complete) data for NITROFURAZONE (9 total), please visit the HSDB record page.

Clinical Laboratory Methods

AN HPLC METHOD FOR DETECTION OF NITROFURANTOIN & OTHER NITROFURAN DERIV IN BLOOD & URINE OF MAN IS DESCRIBED. DETECTION LIMIT WAS 0.02 UG/ML.
A HPLC METHOD FOR DETECTION OF THERAPEUTIC CONCN OF NITROFURANTOIN & SOME STRUCTURALLY RELATED DRUGS IN PLASMA & URINE IS DESCRIBED.
THE HPLC PROCEDURE DESCRIBED FOR DETECTION OF NITROFURANTOIN IN PLASMA, URINE & BIOLOGICAL FLUIDS.
... DETERMINED IN FEEDS & PREMIXES COLORIMETRICALLY OVER RANGE OF 0.0055-11% WITH RECOVERY OF /97.7%/ ... SIMILAR METHOD ... /USED FOR/ CHICKEN TISSUES AT 1-5 PPM & FOR EST OF LEVELS AS LOW AS 0.25 PPM IN MILK.
For more Clinical Laboratory Methods (Complete) data for NITROFURAZONE (6 total), please visit the HSDB record page.

Stability Shelf Life

DARKENS ON PROLONGED EXPOSURE TO LIGHT
SENSITIVE TO HEAT
STABLE IN SOLID STATE WHEN PROTECTED FROM LIGHT
Nitrofurazone darkens slowly on exposure to light; however, discoloration does not appreciably affect the potency of the drug. Light sensitivity is greatest with low concentrations of nitrofurazone in solution. The drug is stable in solutions with a pH of 4-9. Nitrofurazone may be autoclaved with little loss of antibacterial activity. Preparations of nitrofurazone should be stored and dispensed in tight, light resistant containers, avoiding exposure at all times to direct sunlight, strong fluorescent light, prolonged excessive heat, and/or alkaline materials.

Dates

Last modified: 08-15-2023
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